molecular formula C30H19Br B12107198 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene

9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene

Cat. No.: B12107198
M. Wt: 459.4 g/mol
InChI Key: AWBVADGVTVEIMG-UHFFFAOYSA-N
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Description

    9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It combines a naphthalene unit (with a bromine substitution at position 4) and an anthracene unit (with a phenyl group at position 10).

  • Its chemical formula is C₂₄H₁₆BrC₁₄H₁₀ , and its molecular weight is approximately 394.3 g/mol.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves coupling a bromonaphthaleneboronic acid with a phenylacetylene derivative using a palladium-catalyzed Suzuki coupling reaction. The bromonaphthaleneboronic acid serves as the bromine source.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., toluene or DMF) with a base (such as potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄).

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s photophysical properties, such as fluorescence and phosphorescence, due to its extended π-conjugated system.

      Biology: It may serve as a fluorescent probe for cellular imaging or as a building block for functional materials.

      Medicine: Investigations into its potential as an anticancer agent or for other therapeutic applications.

      Industry: Limited industrial applications, but it could find use in OLEDs or other optoelectronic devices.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular receptors or participation in photochemical processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other polycyclic aromatic hydrocarbons (PAHs) with similar structures, such as anthracene derivatives or naphthalene derivatives.

      Uniqueness: The combination of the bromonaphthalene and phenylanthracene moieties makes this compound unique.

    Properties

    Molecular Formula

    C30H19Br

    Molecular Weight

    459.4 g/mol

    IUPAC Name

    9-(4-bromonaphthalen-1-yl)-10-phenylanthracene

    InChI

    InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H

    InChI Key

    AWBVADGVTVEIMG-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br

    Origin of Product

    United States

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